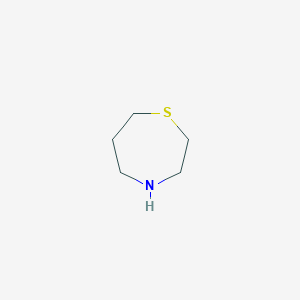

1,4-Thiazepane

Übersicht

Beschreibung

1,4-Thiazepane is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Thiazepane can be synthesized through several methods. One common approach involves the gold-catalyzed 7-exo-dig cyclization of 1,3-aminothioethers. This process includes the formation of a carbon-sulfur bond and an intramolecular allyl sulfur-to-carbon migration . Another method involves the one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which can be further reduced to 1,4-thiazepanes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of gold catalysis and one-pot synthesis methods are particularly promising for industrial applications due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Thiazepane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and borane dimethylsulfide are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 1,4-Thiazepanes from 1,4-thiazepanones.

Substitution: Various substituted thiazepanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,4-Thiazepane Derivatives

The synthesis of this compound derivatives has been a focus of various studies due to their promising biological activities. Recent research has highlighted several efficient synthetic routes:

- One-Pot Synthesis : A notable method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols to produce 1,4-thiazepanones, which can then be converted to 1,4-thiazepanes. This method is characterized by its short reaction times (0.5–3 hours) and good yields, making it suitable for library development in fragment screening .

- Cyclization Reactions : Another effective approach utilizes cysteamine in cyclization reactions with α,β-unsaturated esters to yield 1,4-thiazepanones. These compounds have been shown to exhibit significant binding affinity for bromodomain proteins, indicating their potential as therapeutic agents .

Antibacterial Properties

This compound derivatives have been extensively studied for their antibacterial effects. Recent findings indicate that certain synthesized compounds exhibit strong antibacterial activity against both gram-positive and gram-negative bacteria:

- High Concentration Efficacy : Compounds synthesized from diphenyl acrylamides and diphenyl dienones demonstrated significant antibacterial activity at high concentrations (100 mg/mL), particularly against Streptococcus pneumoniae and Staphylococcus aureus . The highest inhibition zones were observed for specific derivatives containing halogen and nitro groups.

Antiparasitic Activity

Bicyclic thiazolidinyl-1,4-thiazepines have shown promise as antiparasitic agents:

- Activity Against Trypanosoma brucei : New derivatives were evaluated for their efficacy against Trypanosoma brucei brucei, with some compounds exhibiting low micromolar EC50 values and high selectivity indices . This suggests their potential use in treating diseases like African sleeping sickness.

Anticancer Applications

Recent studies have also explored the anticancer potential of this compound derivatives:

- Epidermal Growth Factor Receptor Inhibition : Novel enyne-modified 1,4-thiazepines have been identified as inhibitors of epidermal growth factor receptor pathways, which are crucial in many cancer types . This highlights their potential role in cancer therapy.

Summary of Findings

The following table summarizes key findings related to the applications of this compound derivatives:

Wirkmechanismus

The mechanism of action of 1,4-thiazepane and its derivatives depends on their specific application. For example, in biological systems, these compounds may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

1,4-Thiazepane can be compared with other seven-membered heterocycles such as:

1,4-Oxazepine: Contains an oxygen atom instead of sulfur.

1,4-Diazepine: Contains two nitrogen atoms in the ring.

1,4-Dithiazepine: Contains two sulfur atoms in the ring.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

List of Similar Compounds

- 1,4-Oxazepine

- 1,4-Diazepine

- 1,4-Dithiazepine

Biologische Aktivität

1,4-Thiazepane is a seven-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

This compound is characterized by a sulfur atom and a nitrogen atom in its ring structure. The synthesis of this compound often involves multi-step organic reactions, including the use of α,β-unsaturated esters and 1,2-amino thiols to form thiazepanones as precursors to 1,4-thiazepanes. Recent studies have reported efficient synthetic methods that yield various derivatives with altered biological profiles and enhanced activity against specific targets .

Antiparasitic Activity

One of the notable biological activities of this compound derivatives is their antiparasitic potential. A study synthesized bicyclic thiazolidinyl-1,4-thiazepines and evaluated their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The most active compound exhibited an EC50 value of 2.8 μM with a selectivity index greater than 71, indicating promising therapeutic potential against this parasite .

Table 1: Antiparasitic Activity of Thiazolidinyl-1,4-Thiazepines

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| 3l | 2.8 ± 0.7 | >71 |

| 3e | Not specified | Modest activity |

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties. A series of novel curcumin derivatives based on the thiazepane scaffold were synthesized and tested for cytotoxicity against various cancer cell lines. Several compounds demonstrated enhanced antiproliferative effects compared to their parent curcumin structures, with increased production of reactive oxygen species (ROS), which is often associated with anticancer activity .

Table 2: Cytotoxicity of Thiazepane-Based Curcuminoids

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Thiazepane Curcuminoid A | MDA-MB-468 (Breast) | 1.26 |

| Thiazepane Curcuminoid B | COLO 205 (Colon) | 1.40 |

Cytotoxicity Studies

Verrucosamide, a compound containing two thiazepane rings, was isolated from a marine-derived actinomycete and exhibited moderate cytotoxicity in the NCI 60 cell line assay. It showed particular susceptibility against breast carcinoma and colon adenocarcinoma cell lines with LD50 values of approximately 1.26 μM and 1.40 μM respectively .

Table 3: Cytotoxicity of Verrucosamide

| Cell Line | LD50 (μM) |

|---|---|

| MDA-MB-468 | 1.26 |

| COLO 205 | 1.40 |

The mechanisms underlying the biological activities of this compound compounds are diverse. For instance, some derivatives act as inhibitors of thioredoxin glutathione reductase (TGR), a crucial enzyme for the survival of certain parasites . Others exploit oxidative stress pathways to induce apoptosis in cancer cells by increasing ROS levels.

Eigenschaften

IUPAC Name |

1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUNFPIPRUQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586342 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-85-4 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?

A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].

Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?

A2: this compound derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, this compound-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].

Q3: How do researchers synthesize this compound derivatives?

A3: Several synthetic approaches have been developed to access diverse this compound scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].

Q4: What analytical techniques are commonly used to characterize this compound derivatives?

A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.

Q5: How does the structure of a this compound derivative influence its biological activity?

A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating this compound-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.